molecular formula C13H24N2O B094544 (-)-Anaferine CAS No. 19519-55-2

(-)-Anaferine

Cat. No.: B094544
CAS No.: 19519-55-2
M. Wt: 224.34 g/mol
InChI Key: JFMCQBGTUJUOAB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NC-1300 is a benzimidazole derivative known for its potent antisecretory and mucosal protective activities. It was initially developed by Nippon Chemiphar Co., Ltd. and has been studied for its effects on gastric and duodenal lesions . The compound inhibits the proton pump (H+, K±ATPase), making it a valuable tool in the study of gastric ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

NC-1300 is synthesized by adding an OCH3 group to the benzimidazole ring. The preparation method involves the following steps :

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Addition of OCH3 Group: The OCH3 group is introduced to the benzimidazole ring through a methylation reaction using a methylating agent such as dimethyl sulfate.

Industrial Production Methods

The industrial production of NC-1300 involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

NC-1300 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

NC-1300 exerts its effects by inhibiting the proton pump (H+, K±ATPase) in the gastric mucosa. This inhibition reduces gastric acid secretion, providing a protective effect on the gastric lining. The compound binds to the enzyme’s active site, blocking the transport of hydrogen and potassium ions, which are essential for acid production .

Properties

19519-55-2

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

1,3-bis[(2R)-piperidin-2-yl]propan-2-one

InChI

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1

InChI Key

JFMCQBGTUJUOAB-VXGBXAGGSA-N

Isomeric SMILES

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2

SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Canonical SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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